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Compound of Interest

Compound Name:
4'-Bromobiphenyl-2-carboxylic

acid

Cat. No.: B1282902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4'-Bromobiphenyl-2-carboxylic acid, a molecule of interest in synthetic chemistry and

drug discovery. Due to the limited availability of published experimental spectra for this specific

compound, this document combines theoretical predictions with experimental data from closely

related analogs to offer a robust analytical profile.

Chemical Structure and Properties
IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Molecular Formula: C₁₃H₉BrO₂

Molecular Weight: 277.11 g/mol

CAS Number: 37174-65-5

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule. Below are the predicted ¹H and ¹³C NMR data for 4'-Bromobiphenyl-2-
carboxylic acid, alongside experimental data for analogous compounds.
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2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and

the carboxylic acid proton. The aromatic region (typically 7.0-8.5 ppm) will show complex

splitting patterns due to coupling between adjacent protons. The carboxylic acid proton is

expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Table 1: Predicted ¹H NMR Data for 4'-Bromobiphenyl-2-carboxylic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12-13 br s 1H -COOH

~8.0-8.2 d 1H
Aromatic H (ortho to

COOH)

~7.2-7.8 m 7H Aromatic H's

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment in the

molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic peak, appearing

significantly downfield.

Table 2: Predicted ¹³C NMR Data for 4'-Bromobiphenyl-2-carboxylic acid

Chemical Shift (δ) ppm Assignment

~170 Carboxylic Acid Carbonyl (C=O)

~120-145 Aromatic and Quaternary Carbons

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4'-Bromobiphenyl-2-carboxylic acid will be characterized by the vibrations of the

carboxylic acid and the aromatic rings.
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Table 3: Predicted IR Absorption Bands for 4'-Bromobiphenyl-2-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch of the carboxylic

acid

~3050 Medium Aromatic C-H stretch

1680-1710 Strong
C=O stretch of the carboxylic

acid

1580-1600 Medium Aromatic C=C stretch

1210-1320 Strong
C-O stretch of the carboxylic

acid

~920 Broad
O-H bend of the carboxylic

acid dimer

Below 900 Medium
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For 4'-
Bromobiphenyl-2-carboxylic acid, the presence of bromine will result in a characteristic

isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two

peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for 4'-Bromobiphenyl-2-carboxylic acid
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m/z Assignment Notes

276 & 278 [M]⁺, Molecular ion

Isotopic pattern characteristic

of a monobrominated

compound.

259 & 261 [M-OH]⁺ Loss of a hydroxyl radical.

231 & 233 [M-COOH]⁺ Loss of the carboxyl group.

152 [M-Br-COOH]⁺

Loss of bromine and the

carboxyl group, corresponding

to the biphenyl cation.

Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a

compound like 4'-Bromobiphenyl-2-carboxylic acid.

5.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

5.2. IR Spectroscopy An IR spectrum could be obtained using an FTIR spectrometer. For a

solid sample, the Attenuated Total Reflectance (ATR) technique is common, where a small

amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide

and pressing it into a thin disk.

5.3. Mass Spectrometry Mass spectra are typically acquired using a mass spectrometer with an

electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced

into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.

For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer,

which is particularly useful for more polar molecules.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

General Workflow for Spectroscopic Analysis

Compound Preparation
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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